N-Boc-4-ethynyl-N-methylaniline
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Overview
Description
N-Boc-4-ethynyl-N-methylaniline: is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is also known by its IUPAC name, tert-butyl (4-ethynylphenyl)(methyl)carbamate . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a 4-ethynyl-N-methylaniline structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-ethynyl-N-methylaniline typically involves the protection of the amine group of 4-ethynyl-N-methylaniline with a tert-butoxycarbonyl (Boc) group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-ethynyl-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Sonogashira Coupling: Palladium(0) catalyst, copper(I) iodide, and an amine base in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products:
Sonogashira Coupling: Formation of substituted aryl or vinyl derivatives.
Deprotection: Formation of 4-ethynyl-N-methylaniline.
Scientific Research Applications
N-Boc-4-ethynyl-N-methylaniline is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals where the ethynyl group can be used for further functionalization.
Material Science: In the preparation of polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-Boc-4-ethynyl-N-methylaniline primarily involves its role as a protected amine intermediate. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions . Upon deprotection, the free amine can participate in various chemical reactions, targeting specific molecular pathways depending on the application .
Comparison with Similar Compounds
N-Boc-4-ethynylaniline: Similar structure but without the methyl group on the nitrogen atom.
N-Boc-4-ethynyl-N-ethylamine: Similar structure with an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness: N-Boc-4-ethynyl-N-methylaniline is unique due to the presence of both the ethynyl group and the Boc-protected amine, allowing for selective reactions and functionalization in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(4-ethynylphenyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-6-11-7-9-12(10-8-11)15(5)13(16)17-14(2,3)4/h1,7-10H,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPCDHZPSSMDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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